molecular formula C17H16ClFN2 B10794042 Rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride

Rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride

Cat. No.: B10794042
M. Wt: 302.8 g/mol
InChI Key: UQPRWQKVHVBIQE-UHFFFAOYSA-N
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Description

rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride typically involves a multi-step process. One common method includes the use of a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene . This reaction is known for its efficiency and ability to produce the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride stands out due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which contribute to its unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClFN2

Molecular Weight

302.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-6-fluoropyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16ClFN2/c18-12-3-1-10(2-4-12)15-7-11(9-20-17(15)19)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8H2

InChI Key

UQPRWQKVHVBIQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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